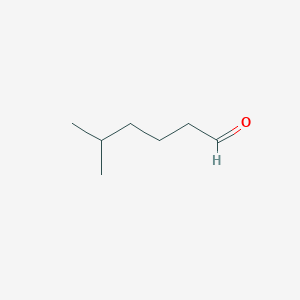
5-Methylhexanal
説明
Synthesis Analysis
The synthesis of 5-Methylhexanal involves the use of diisobutylaluminium hydride in dichloromethane and cyclohexane at -78°C for 3 hours under an inert atmosphere . The yield of this reaction is approximately 84% .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI string is InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 and the corresponding InChIKey is GEKRISJWBAIIAA-UHFFFAOYSA-N . The canonical SMILES representation is CC©CCCC=O .Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm³ . It has a boiling point of 141.2±8.0 °C at 760 mmHg . The vapour pressure of this compound is 5.9±0.3 mmHg at 25°C . The compound has a molar refractivity of 34.6±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area of this compound is 17 Ų .科学的研究の応用
Cholesterol Transformation Markers : In a study by Derewiaka et al. (2017), 5-methylhexanal was identified as a marker of cholesterol polymerization. The research utilized SPME-GC-MS technique to analyze volatile compounds of cholesterol during thermal processing, aiding in the understanding of cholesterol changes under thermal conditions. This application is significant for evaluating cholesterol changes in various research settings (Derewiaka et al., 2017).
Multiple Sclerosis Detection : Ionescu et al. (2011) developed a cross-reactive array for detecting volatile organic compounds, including this compound, in exhaled breath for diagnosing multiple sclerosis. The study highlights the potential of this compound as a biomarker in non-invasive medical diagnostics for multiple sclerosis (Ionescu et al., 2011).
Iso-alkane Oxidation : Thijsse and Linden (2006) investigated the oxidation of iso-alkanes by Pseudomonas, where this compound was considered in the context of microbial metabolism of hydrocarbons. This research provides insights into the biochemical pathways involved in the degradation of hydrocarbons, including this compound, which is crucial for environmental bioremediation (Thijsse & Linden, 2006).
Combustion Chemistry : Sarathy et al. (2014) included this compound in their comprehensive study of the combustion chemistry of various hydrocarbons. This research is pivotal in understanding the combustion behavior of hydrocarbons, which is essential for improving fuel efficiency and reducing emissions in internal combustion engines (Sarathy et al., 2014).
DNA Methylation Studies : The study of DNA methylation, a crucial process in epigenetics, often involves analyzing compounds like this compound. For instance, Tahiliani et al. (2009) and Kriaucionis and Heintz (2009) have researched the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in DNA, an essential process in mammalian DNA regulation. Such studies help in understanding genetic regulation and potential applications in medical genetics (Tahiliani et al., 2009), (Kriaucionis & Heintz, 2009).
Environmental Monitoring : Studies like the one conducted by Chang et al. (2006) utilize this compound as an indicator in assessing environmental pollution, particularly in the context of hydrocarbon emissions and their sources. This application is crucial for environmental monitoring and policymaking (Chang et al., 2006).
作用機序
Target of Action
5-Methylhexanal is a chemical compound with the molecular formula C7H14O
Biochemical Pathways
It’s known that aldehydes, the class of compounds to which this compound belongs, often participate in various biochemical reactions, including oxidation-reduction reactions and aldol reactions .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the NIST database provides some thermophysical property data for this compound , which could be relevant for understanding how environmental conditions might affect its action.
生化学分析
Biochemical Properties
The role of 5-Methylhexanal in biochemical reactions is not well-documented. As an aldehyde, it can potentially interact with various enzymes, proteins, and other biomolecules. Aldehydes are known to undergo nucleophilic addition reactions, which could lead to interactions with biomolecules containing nucleophilic functional groups .
Molecular Mechanism
As an aldehyde, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
As an aldehyde, it could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Like other small organic molecules, it could potentially interact with various transporters or binding proteins .
Subcellular Localization
Depending on its chemical properties and interactions with other molecules, it could potentially be localized to specific compartments or organelles within the cell .
特性
IUPAC Name |
5-methylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRISJWBAIIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171827 | |
| Record name | 5-Methylhexan-1-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1860-39-5 | |
| Record name | 5-Methylhexan-1-al | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylhexan-1-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 5-methylhexanal be used as a marker for any chemical processes?
A1: Yes, research suggests that this compound can be a marker for cholesterol polymerization during thermal processing. This finding emerged from a study investigating volatile markers of cholesterol thermal changes. [] The researchers identified several volatile compounds, including this compound, that increased in concentration alongside cholesterol polymerization at specific temperatures.
Q2: How is this compound employed in the synthesis of natural products?
A2: this compound serves as a starting material in synthesizing optically active N-(4-hydroxynon-2-enyl)pyrrolidines. [] These pyrrolidine derivatives are crucial building blocks for creating Streptomyces γ-butyrolactone signaling molecules, specifically Streptomyces coelicolor Butanolide 5 (SCB-5) and Virginiae Butanolide A (VB-A). The synthesis involves reacting this compound with (S)-configured N-propargylprolinol ethers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



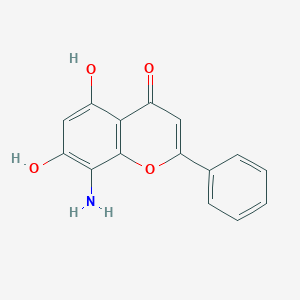
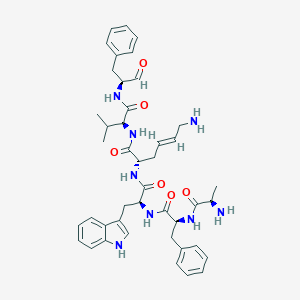
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
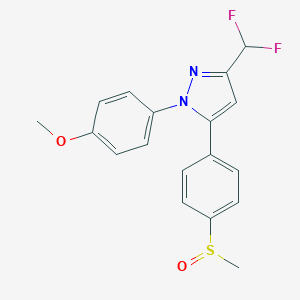
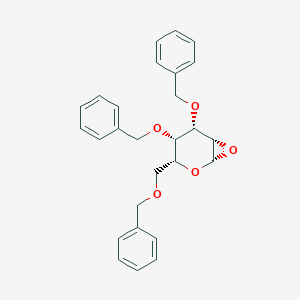
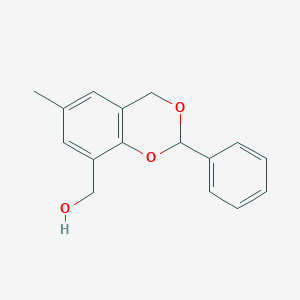
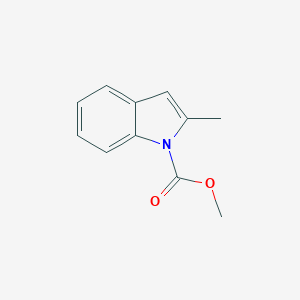
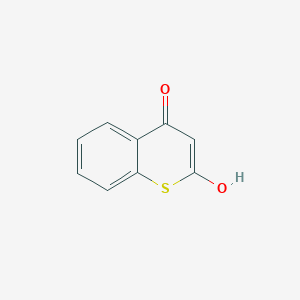

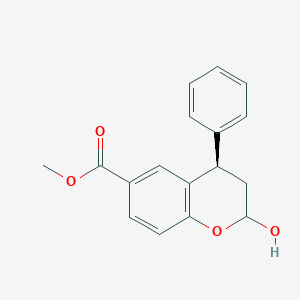


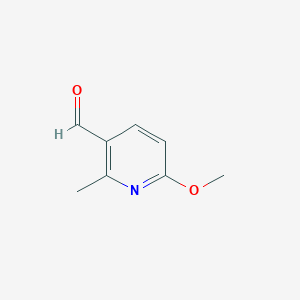
![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)